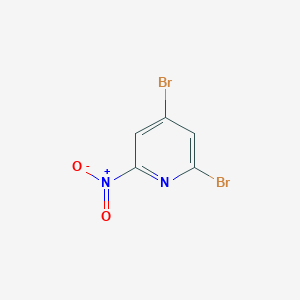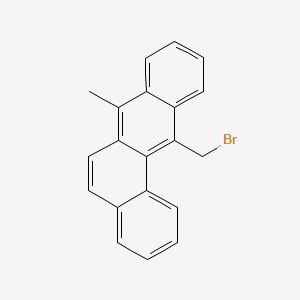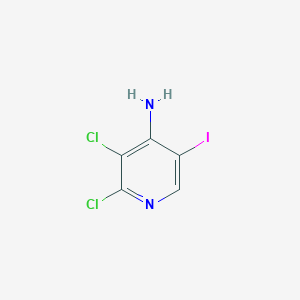
2,3-Dichloro-5-iodopyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-5-iodopyridin-4-amine is a heterocyclic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of chlorine and iodine atoms on the pyridine ring, which imparts unique electronic properties and reactivity patterns. The molecular formula of this compound is C5H3Cl2IN2, and it has a molecular weight of 288.9 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-iodopyridin-4-amine typically involves halogenation reactions on pyridine derivatives. One common method includes the chlorination and iodination of pyridine rings, followed by amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-5-iodopyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or palladium catalysts are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used for oxidation reactions.
Coupling: Palladium-based catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-5-iodopyridin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-5-iodopyridin-4-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. These functional groups offer multiple pathways for chemical interactions and transformations. The compound can act as both a nucleophile and an electrophile, facilitating a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar in structure but with one less chlorine atom.
3-Amino-4-iodopyridine: Lacks the chlorine atoms present in 2,3-Dichloro-5-iodopyridin-4-amine.
2,6-Dichloro-3-iodopyridin-4-amine: Similar but with different positions of chlorine atoms.
Uniqueness
This compound is unique due to the specific arrangement of chlorine and iodine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity patterns. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various fields of research .
Eigenschaften
Molekularformel |
C5H3Cl2IN2 |
|---|---|
Molekulargewicht |
288.90 g/mol |
IUPAC-Name |
2,3-dichloro-5-iodopyridin-4-amine |
InChI |
InChI=1S/C5H3Cl2IN2/c6-3-4(9)2(8)1-10-5(3)7/h1H,(H2,9,10) |
InChI-Schlüssel |
QPUIIHAJXRUSKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


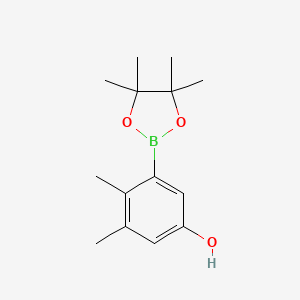
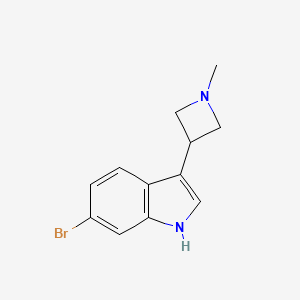
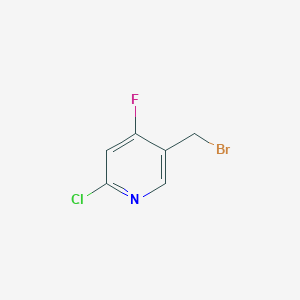
![5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane](/img/structure/B13925216.png)
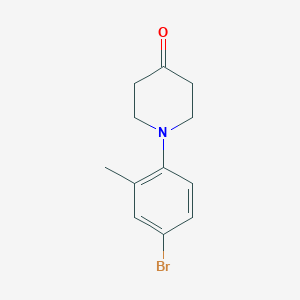
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13925229.png)
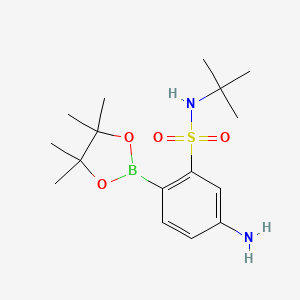

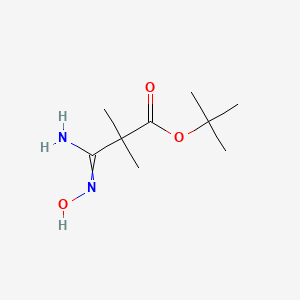
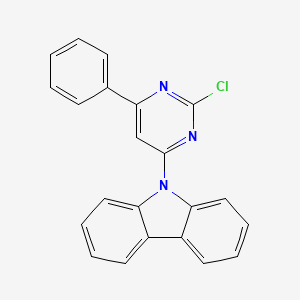
![2-(4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13925241.png)
